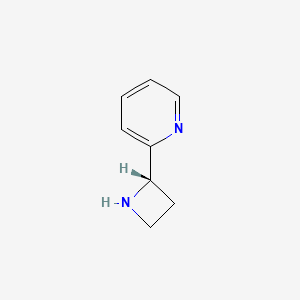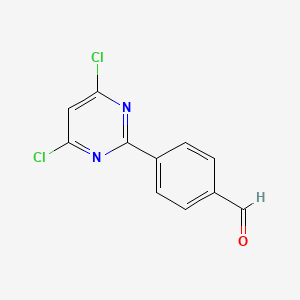
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, with two chiral centers, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine typically involves the selective reduction of a precursor compound. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the piperidine ring structure. The final steps involve selective carbonyl reduction and nucleophilic substitution to introduce the methyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and environmentally friendly processes. The goal is to achieve high purity and yield while minimizing waste and production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the regulation of protein glycosylation. By inhibiting OGA, the compound can modulate the levels of O-GlcNAc-modified proteins, which play a role in various cellular processes, including signal transduction and transcription .
Vergleich Mit ähnlichen Verbindungen
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
Rel-(2R,4R)-LY3372689: This compound is also an O-GlcNAcase inhibitor and has similar applications in the study of neurodegenerative diseases.
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid: This compound shares a similar piperidine ring structure but differs in its functional groups and specific applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two methyl groups at the 1 and 2 positions, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(2R,4R)-1,2-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
BVVHNDKLDKPYCI-RNFRBKRXSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CCN1C)N |
Kanonische SMILES |
CC1CC(CCN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)






![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)

